

# Spectroscopic Profile of 2-Amino-4-Bromophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-Bromophenol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4-Bromophenol** (CAS No: 40925-68-6), a key intermediate in the synthesis of various pharmaceuticals and dyes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

# **Molecular Structure and Properties**

• IUPAC Name: 2-Amino-4-bromophenol

Molecular Formula: C<sub>6</sub>H<sub>6</sub>BrNO[1]

Molecular Weight: 188.02 g/mol [1]

Appearance: White to light brown crystalline solid[2]

Melting Point: 130-135 °C[3][4]

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the predicted <sup>1</sup>H and estimated <sup>13</sup>C NMR spectral data for **2-Amino-4-Bromophenol**.



#### <sup>1</sup>H NMR Data

The predicted <sup>1</sup>H NMR spectrum of **2-Amino-4-Bromophenol** in DMSO-d<sub>6</sub> exhibits distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.3	Broad Singlet (bs)	1H	-OH
~6.75	Doublet (d)	1H	Ar-H (H-3)
~6.6	Doublet (d)	1H	Ar-H (H-5)
~6.0	Doublet of Doublets (dd)	1H	Ar-H (H-6)
~4.8	Broad Singlet (bs)	2H	-NH2

Predicted data; actual experimental values may vary.

#### <sup>13</sup>C NMR Data

While experimental <sup>13</sup>C NMR data for **2-Amino-4-Bromophenol** is not readily available in public databases, the following chemical shifts are estimated based on the data for the closely related compound, 2-amino-4-chloro-phenol, and known substituent effects. Aromatic carbons typically resonate in the 110-160 ppm range.[5]

Chemical Shift (δ) ppm (Estimated)	Assignment
~145	C-1 (-OH)
~140	C-2 (-NH <sub>2</sub> )
~125	C-6
~118	C-5
~116	C-3
~114	C-4 (-Br)



Estimated data based on the chloro-analogue and general substituent effects.[6]

# Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-4-Bromophenol** is characterized by absorption bands corresponding to its key functional groups: the hydroxyl (-OH), amino (-NH<sub>2</sub>), and aromatic C-H and C=C bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H and N-H stretching
3100 - 3000	Medium	Aromatic C-H stretching
1600 - 1585	Strong	Aromatic C=C ring stretching
1500 - 1400	Strong	Aromatic C=C ring stretching
~1220	Strong	C-O stretching of phenol
900 - 675	Strong	C-H out-of-plane bending
Below 600	Medium	C-Br stretching

Characteristic absorption ranges for the functional groups present in the molecule.

# **Mass Spectrometry (MS)**

Mass spectrometry of **2-Amino-4-Bromophenol** reveals a characteristic isotopic pattern for the molecular ion due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br isotopes in an approximate 1:1 ratio).[7]

m/z	Relative Intensity	Assignment
189	~97% of M+	[M+2] <sup>+</sup>
187	100%	[M]+
108	Moderate	[M - Br]+
80	Moderate	[C <sub>5</sub> H <sub>4</sub> O] <sup>+</sup>



The molecular ion region shows two peaks of nearly equal intensity at m/z 187 and 189, which is a definitive indicator of a monobrominated compound.[1][8]

# **Experimental Protocols**

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

### **NMR Spectroscopy Protocol**

- Sample Preparation:
  - Accurately weigh 10-20 mg of 2-Amino-4-Bromophenol.
  - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (¹H NMR):
  - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
  - Pulse Program: Standard single-pulse sequence.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Instrument Parameters (¹³C NMR):
  - Spectrometer: 100 MHz or higher corresponding <sup>13</sup>C frequency.
  - Pulse Program: Proton-decoupled pulse sequence.
  - Acquisition Time: 1-2 seconds.



- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, due to the low natural abundance of <sup>13</sup>C.
- Reference: DMSO-d<sub>6</sub> solvent peak at 39.52 ppm.

### **IR Spectroscopy Protocol**

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of 2-Amino-4-Bromophenol with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
  - Place the resulting fine powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrument Parameters (FTIR):
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
  - Scan Range: 4000 400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
  - Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

### **Mass Spectrometry Protocol**

- Sample Preparation (GC/MS):
  - Prepare a dilute solution of 2-Amino-4-Bromophenol (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or methanol.
- Instrument Parameters (GC/MS):
  - Gas Chromatograph (GC):

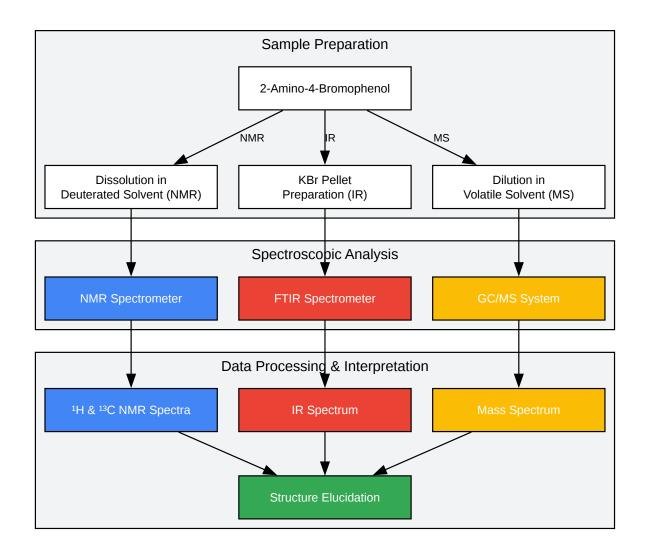


- Injector: Split/splitless injector, operated in splitless mode at 250 °C.
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 300.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-4-Bromophenol**.





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Caption: General workflow for the spectroscopic analysis of **2-Amino-4-Bromophenol**.

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